3-cyclopropyl-1-isobutyl-1H-pyrazol-5-ol
Overview
Description
3-cyclopropyl-1-isobutyl-1H-pyrazol-5-ol is an organic compound with the IUPAC name 3-cyclopropyl-1H-pyrazol-5-ol . It has a molecular weight of 124.14 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H8N2O/c9-6-3-5(7-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8,9)
. This indicates that the compound contains 6 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 124.14 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : Methods for synthesizing pyrazoles, including 3-cyclopropyl-1-isobutyl-1H-pyrazol-5-ol, often involve 1,3-dipolar cycloaddition reactions and can produce a variety of pyrazole derivatives with different substitutions. These synthesis techniques are crucial for producing compounds used in further biological and chemical studies (Hamdi, Dixneuf, & Khemiss, 2005).
Chemical Reactivity : Research on the reactivity of compounds similar to this compound shows diverse chemical behaviors, including their use in cyclopropanation reactions and the formation of various heterocyclic structures (Wang et al., 2008).
Biological and Medicinal Applications
Antioxidant and Anticancer Activities : Pyrazole derivatives have shown potential in antioxidant and anticancer activities. Certain compounds in this class have been found to exhibit cytotoxic properties against human cancer cell lines and possess significant radical scavenging activity (Cadena-Cruz et al., 2021).
Antifungal Agents : Some cyclopropyl-pyrazole hybrids have been synthesized and evaluated for their antifungal properties. These compounds were found to exhibit biological activities, highlighting the potential application of pyrazole derivatives in developing new antifungal agents (Burde & Rahatgaonkar, 2019).
Potential COX-2 Inhibitors : Research into 4,5-diaryl-1H-pyrazole-3-ol derivatives suggests their potential as COX-2 inhibitors, which could have implications in the development of new anti-inflammatory drugs (Patel et al., 2004).
Properties
IUPAC Name |
5-cyclopropyl-2-(2-methylpropyl)-1H-pyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-7(2)6-12-10(13)5-9(11-12)8-3-4-8/h5,7-8,11H,3-4,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYVKNHWPKRCKON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C=C(N1)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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